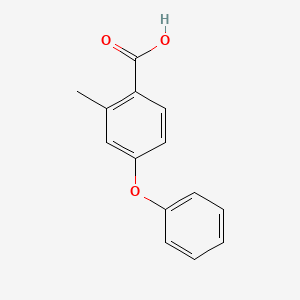

2-Methyl-4-phenoxybenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-4-phenoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINTXXPQWRCNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Methyl 4 Phenoxybenzoic Acid

Established Synthetic Routes to 2-Methyl-4-phenoxybenzoic Acid

Traditional methods for synthesizing phenoxybenzoic acids often rely on classical coupling reactions that have been refined over many years for efficiency and yield.

The Ullmann reaction, or Ullmann condensation, represents a foundational method for the synthesis of diaryl ethers. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). The "classic" Ullmann reaction is the synthesis of symmetric biaryls, while "Ullmann-type" reactions include the copper-catalyzed nucleophilic aromatic substitution between phenoxides and aryl halides to form ethers organic-chemistry.org.

This general reaction has been applied to the synthesis of various phenoxybenzoic acids. The process typically involves reacting an alkali metal salt of a phenol with a meta-halobenzoic acid lower alkyl ester in the presence of a copper catalyst google.com. While early iterations of this reaction sometimes resulted in low yields, modifications using catalysts like copper sulfate have been shown to promote the reaction under milder conditions and with higher yields google.com.

A practical application of this methodology is seen in the synthesis of a structural analogue, 3-Methyl-2-(4-methylphenoxy)benzoic acid. This compound was synthesized through an Ullmann reaction between 2-chloro-3-methyl-benzoic acid and 4-methylphenol nih.goviucr.org. This approach underscores the utility of the Ullmann condensation in creating substituted phenoxybenzoic acids by joining specifically chosen phenol and halobenzoic acid precursors.

| Reactant 1 | Reactant 2 | Reaction Type | Key Catalyst | Product Class |

|---|---|---|---|---|

| 2-chloro-3-methyl-benzoic acid | 4-methylphenol | Ullmann Condensation | Copper-based | Phenoxybenzoic Acid nih.goviucr.org |

| Alkali-metal phenate | Lower alkyl ester of meta-halobenzoic acid | Ullmann Ether Synthesis | Copper sulfate | meta-Phenoxybenzoic acids and esters google.com |

The success of synthesizing phenoxybenzoic acids like this compound hinges on the reactivity of the chosen precursors and the selectivity of the reaction. In Ullmann-type syntheses, the reaction temperature is a critical parameter influencing selectivity. While higher temperatures can increase the reaction rate, they may also lead to a loss of selectivity and the formation of undesired byproducts google.com. The optimal temperature range is typically between 140°C and 200°C google.com.

An alternative synthetic pathway for related structures, such as substituted 2-(phenoxymethyl)benzoic acids, involves different precursors. One such method reacts a phenol with phthalide in the presence of a base google.comresearchgate.net. For example, 2-(4-Methyl-Phenoxymethyl) benzoic acid was synthesized by reacting p-cresol with phthalide researchgate.net. In this type of reaction, the choice of base (e.g., sodium hydride, alcoholates) and solvent (e.g., dimethylformamide) is crucial for driving the reaction to completion google.com. These precursor choices open up different strategic possibilities for accessing the phenoxybenzoic acid scaffold.

Advanced Synthetic Strategies for Analogues and Derivatives of this compound

Modern synthetic chemistry focuses on developing novel analogues and derivatives to explore structure-activity relationships and create compounds with new properties. This involves creating new molecular frameworks and applying advanced functionalization techniques.

The development of novel derivatives often begins with a core scaffold that is systematically modified. A series of phenoxymethylbenzoic acid derivatives has been synthesized starting from the reaction of p-cresol and phthalide researchgate.net. The resulting acid can be converted into a more reactive intermediate, such as an acid chloride, by treating it with a reagent like cyanuric chloride. This activated intermediate can then be reacted with a variety of nucleophiles, such as aminobenzenesulfonamides, to generate a library of new sulfonamide derivatives researchgate.net. Furthermore, novel phenoxyalkylcarboxylic acid derivatives have been designed and synthesized based on natural product scaffolds like flavonoids or resveratrol, aiming to create new hypolipidaemic agents nih.gov.

The phenoxybenzoic acid scaffold contains multiple sites for functionalization, with the carboxylic acid group being a primary handle for derivatization. This group can be converted to an acid chloride, which is a key intermediate for creating a wide range of derivatives researchgate.netnih.gov. For instance, the acid chloride can be reacted with ammonium thiocyanate to produce a benzoyl isothiocyanate intermediate. This intermediate is then readily coupled with various amines, such as sulfanilamide or 4-aminobenzoic acid, to furnish target compounds like benzoylthioureido derivatives in high yields nih.gov.

Derivatization is also a key strategy for modifying a molecule's properties for analytical purposes. A novel charge-switch derivatization method using 3-(chlorosulfonyl)benzoic acid has been developed to react with analytes to improve their chromatographic performance and ionization efficiency for mass spectrometry analysis nih.gov. Such techniques, while not for bulk synthesis, are crucial for studying and detecting these compounds and their metabolites.

| Starting Scaffold | Key Intermediate | Reactant | Resulting Derivative Class |

|---|---|---|---|

| Phenoxymethylbenzoic acid | Phenoxymethylbenzoyl chloride | Aminobenzenesulfonamides | Sulfonamides researchgate.net |

| Benzoic acid derivative | Benzoyl isothiocyanate | Sulfanilamide, 4-aminobenzoic acid | Benzoylthioureido derivatives nih.gov |

Regioselectivity—the control over the position of chemical bond formation—is a critical challenge in the synthesis of complex aromatic compounds. Achieving specific substitution patterns on the phenoxybenzoic acid scaffold is essential for developing targeted analogues. For instance, creating meta-substituted phenols is often challenging due to the directing effects of the hydroxyl group. Recent advances have addressed this through innovative catalytic systems. A heterogeneous CO2-mediated CeO2-5CuO catalyst has been developed for the decarboxylative oxidation of benzoic acids, which shows greater than 80% selectivity for the corresponding meta-phenols nih.gov. This "traceless directing group" method highlights a modern strategy to control regiochemistry, which could be conceptually applied to the synthesis of specifically substituted phenoxybenzoic acid derivatives from corresponding benzoic acid precursors nih.gov. Such advanced methods provide powerful tools for creating structurally precise derivatives that would be difficult to access through traditional synthetic routes.

Mechanistic Investigations of Synthesis Reactions Involving Phenoxybenzoic Acid Intermediates

The synthesis of polymers and other complex molecules from this compound and its derivatives involves several key reaction pathways. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and controlling the properties of the final products. This section delves into the mechanistic details of electroreductive alkylation, acidolysis, and esterolysis as they pertain to phenoxybenzoic acid intermediates.

Electroreductive alkylation represents a modern and sustainable approach for the formation of carbon-carbon bonds. In the context of phenoxybenzoic acids, this method can be employed to introduce alkyl groups, a transformation that is challenging through traditional methods without resorting to harsh reagents. Recent studies on the electroreductive coupling of carboxylic acids with (hetero)arenes have shed light on the plausible mechanistic pathways, which are applicable to this compound. researchgate.net

The process is a deoxygenative reduction that is significantly enhanced by the use of an earth-abundant titanium catalyst. The reaction is believed to proceed through an in-situ generated ketone intermediate. This is followed by the formation of a ketyl radical and subsequently an alkylidene titanocene species. researchgate.net The protons required for the reduction are sourced directly from the reaction medium, offering a green alternative to methods that rely on pressurized hydrogen or stoichiometric hydride reductants. researchgate.net

A key advantage of this electrochemical approach is the ability to conduct these transformations under mild conditions, leading to highly selective and straightforward synthesis of functionalized and structurally diverse alkylated aromatic compounds. researchgate.net The general proposed mechanism for this electroreductive coupling is outlined in the table below.

Table 1: Proposed Mechanistic Steps in Electroreductive Alkylation of Aromatic Carboxylic Acids This table is generated based on data from a study on the electroreductive coupling of carboxylic acids with (hetero)arenes and outlines a plausible pathway for this compound.

| Step | Description | Key Intermediates |

| 1 | Activation of Carboxylic Acid | The carboxylic acid group is activated, potentially through interaction with the titanium catalyst. |

| 2 | In-situ Ketone Formation | The activated carboxylic acid is converted to a ketone intermediate. |

| 3 | Formation of Ketyl Radical | The ketone undergoes a one-electron reduction at the cathode to form a ketyl radical. |

| 4 | Generation of Alkylidene Titanocene | The ketyl radical interacts with the titanium catalyst to form an alkylidene titanocene intermediate. |

| 5 | Alkylation and Catalyst Regeneration | The alkylidene titanocene reacts with an arene, leading to the alkylated product and regeneration of the catalyst. |

Acidolysis and esterolysis are fundamental reactions in the synthesis and degradation of polyesters derived from phenoxybenzoic acid monomers. Acidolysis, in the context of polymer synthesis, involves the reaction of a carboxylic acid with an ester, leading to the formation of a new ester and a new carboxylic acid. This is a key transesterification process in melt condensation polymerization to produce aromatic polyesters.

For instance, the synthesis of hyperbranched aromatic polyesters from acetoxy-substituted isophthalic acid requires high temperatures (240-260°C) for the melt acidolysis polymerization to proceed and achieve high molecular weight polymers. This suggests a high activation energy for the acidolysis reaction in these systems. The degree of branching in such polymers is typically around 50%, as determined by NMR studies.

Esterolysis, the cleavage of an ester bond, is essentially the reverse of esterification and can be considered a form of polymer degradation or a competing reaction during synthesis under certain conditions. The hydrolysis of phenoxy acid esters, a specific type of esterolysis, is a prime example of this reaction. The rate of hydrolysis is significantly influenced by the pH of the aqueous environment and the temperature. nih.gov Generally, the rate of hydrolytic degradation increases at higher temperatures and in alkaline conditions. nih.gov

The stability of the ester linkage is also dependent on the structure of the alcohol moiety. For example, esters of alkoxylated alcohols, particularly those with an ether bond close to the carboxylic group, are found to hydrolyze more rapidly than esters of simple aliphatic alcohols. nih.gov This information is pertinent when considering the stability and synthesis of polyesters derived from this compound, as the phenoxy group itself introduces an ether linkage into the molecular structure.

Table 2: Factors Influencing the Rate of Esterolysis of Phenoxy Acid Esters This table is based on general findings for the hydrolysis of phenoxy acid esters and is applicable to polymers derived from this compound.

| Factor | Influence on Esterolysis Rate | Rationale |

| pH | Increases in alkaline conditions | Hydroxide ions are effective nucleophiles for attacking the ester carbonyl group. |

| Temperature | Increases with higher temperature | Provides the necessary activation energy for the reaction to overcome the energy barrier. |

| Ester Structure | Faster for esters of alkoxylated alcohols | The presence of an ether linkage near the ester group can influence the electronic environment and stability of the ester bond. nih.gov |

Molecular Structure, Conformation, and Intermolecular Interactions of 2 Methyl 4 Phenoxybenzoic Acid

Crystallographic Analysis and Solid-State Behavior of 2-Phenoxybenzoic Acids.nih.goviucr.org

Crystallographic studies on 2-phenoxybenzoic acid and its derivatives reveal consistent patterns in their molecular arrangement and packing in the solid state. These analyses provide a predictive framework for the structural properties of 2-Methyl-4-phenoxybenzoic acid.

A defining conformational feature of 2-phenoxybenzoic acids is the spatial relationship between the benzoic acid ring and the phenoxy ring. nih.goviucr.org The dihedral angle between the normals of these two aromatic planes is typically nearly perpendicular. In the parent 2-phenoxybenzoic acid, this angle has been measured at 89.8 (2)°. iucr.org Similarly, a study on a related derivative, 3-Methyl-2-(4-methylphenoxy)benzoic acid, reported a dihedral angle of 86.7 (9)°. nih.gov This near-orthogonal conformation is a common characteristic of this molecular scaffold.

Table 1: Dihedral Angles in 2-Phenoxybenzoic Acid Derivatives

| Compound | Dihedral Angle Between Aromatic Rings (°) | Reference |

|---|---|---|

| 2-Phenoxybenzoic acid | 89.8 (2) | iucr.org |

| 3-Methyl-2-(4-methylphenoxy)benzoic acid | 86.7 (9) | nih.gov |

The most dominant intermolecular interaction governing the crystal structure of 2-phenoxybenzoic acids is the hydrogen bonding between carboxylic acid groups. Molecules typically form classic centrosymmetric inversion dimers through pairs of O—H⋯O hydrogen bonds. nih.goviucr.org This interaction is a highly stable and predictable supramolecular synthon in carboxylic acids. In the crystal structure of 2-phenoxybenzoic acid, the O⋯O distance in this dimer is 2.651 (2) Å. iucr.org This robust dimer formation creates a primary structural motif that is then organized into a three-dimensional network by weaker interactions. iucr.org

Table 2: Hydrogen-Bond Geometry for 2-Phenoxybenzoic Acid

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| O—H⋯O | - | - | 2.651 (2) | - |

Polymorphism in 2-Phenoxybenzoic Acid Systems.nih.govmdpi.com

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. mdpi.com The phenomenon is common in conformationally flexible molecules, such as 2-phenoxybenzoic acids. nih.gov Research into related systems suggests that polymorphism in benzoic acid derivatives can arise from different molecular conformations (conformational polymorphism) or different arrangements of supramolecular synthons (synthon polymorphism). bohrium.com

Studies have been initiated to investigate whether 2-phenoxybenzoic acids exhibit polymorphic behavior similar to their isosteres, anthranilic acids, which are known to be polymorphic. nih.gov The conformational flexibility around the ether bridge and the potential for different arrangements of the hydrogen-bonded carboxylic acid dimers could theoretically give rise to multiple crystalline forms of this compound under different crystallization conditions. nih.govbohrium.com

Biological Activities and Pharmacological Potential of 2 Methyl 4 Phenoxybenzoic Acid Derivatives

Steroid 5α-Reductase Inhibitory Activity of Phenoxybenzoic Acid Derivatives

Derivatives of phenoxybenzoic acid have been identified as potent inhibitors of steroid 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in various androgen-dependent conditions. The following subsections detail the structure-activity relationships and molecular modeling studies of these derivatives as 5α-reductase inhibitors.

Structure-Activity Relationships in 5α-Reductase Inhibition

Research into a series of phenoxybenzoic acid derivatives has revealed key structural features that govern their inhibitory potency against human prostatic 5α-reductase. While specific data on 2-Methyl-4-phenoxybenzoic acid is not extensively detailed in the reviewed literature, the broader class of phenoxybenzoic acids provides valuable insights.

Potent inhibitory activity is significantly influenced by the nature and position of substituents on the phenoxy and benzoic acid rings. For instance, certain 4-(biphenyl-4-yloxy)benzoic acid derivatives have demonstrated inhibitory activities more potent than the clinically used drug, finasteride. The presence of a biphenyl group in the phenoxy portion of the molecule appears to be a critical determinant for high potency.

The following table summarizes the 5α-reductase inhibitory activities of selected phenoxybenzoic acid derivatives, illustrating the impact of different substituents.

| Compound | Substituent (R) | IC50 (nM) |

| Derivative 1 | 4'-phenyl | 0.87 |

| Derivative 2 | 4'-(2-methylphenyl) | 0.67 |

| Derivative 3 | 4'-(2-chlorophenyl) | 0.56 |

| Finasteride | - | 1.2 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Molecular Modeling and Pharmacophore Analysis of Inhibitors

Molecular modeling studies have been instrumental in elucidating the structural requirements for effective 5α-reductase inhibition by phenoxybenzoic acid derivatives. These studies have helped in the rational design of more potent inhibitors.

Pharmacophore analysis, a method used to identify the essential three-dimensional features of a molecule required for its biological activity, has been applied to this class of compounds. A key finding from these analyses is the importance of the spatial arrangement of specific chemical features. A favorable distance between the carbon of the carboxyl group on the benzoic acid ring and the centroid of the distal phenyl ring of the biphenyl group has been identified as a critical parameter for high inhibitory activity. This optimal distance is generally found to be in the range of 9-11 Å.

Modulation of Human Papillomavirus (HPV) E2 Protein DNA Binding

The human papillomavirus (HPV) E2 protein is a key regulator of viral gene expression and replication, making it an attractive target for antiviral therapies. While research into the direct interaction of this compound or its close derivatives with the HPV E2 protein is not extensively documented in publicly available literature, the general principles of targeting the E2 protein's DNA binding function are an active area of investigation. The E2 protein's ability to bind to specific DNA sequences in the viral genome is crucial for its function. Small molecules that can interfere with this binding process have the potential to disrupt the viral life cycle.

Investigation of Analgesic Properties of Phenoxybenzoic Acid Hydrazides

In the quest for new and effective pain management agents, researchers have synthesized and evaluated a series of phenoxybenzoic acid hydrazides for their analgesic properties. These studies have demonstrated that certain derivatives exhibit significant pain-relieving effects, in some cases surpassing the potency of established non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and diclofenac sodium.

The analgesic activity of these compounds is typically assessed using animal models of pain, such as the abdominal constriction (writhing) test and the formalin test. The writhing test induces visceral pain, while the formalin test allows for the assessment of both acute and inflammatory pain responses.

Several synthesized 2-phenoxybenzoic acid hydrazide derivatives have shown promising results in these assays. The structural modifications on the hydrazide moiety and the phenoxybenzoic acid core play a crucial role in determining the analgesic efficacy. The following table presents the analgesic activity of selected 2-phenoxybenzoic acid hydrazide derivatives in the writhing test.

| Compound | Dose (mg/kg) | % Inhibition of Writhing |

| Derivative A | 10 | 65.2 |

| Derivative B | 10 | 78.5 |

| Mefenamic Acid | 10 | 55.8 |

| Diclofenac Sodium | 10 | 60.1 |

These findings highlight the potential of the phenoxybenzoic acid hydrazide scaffold in the development of novel analgesic agents.

Exploration of Peroxisome Proliferator-Activated Receptor γ Agonist Activity

Peroxisome proliferator-activated receptor γ (PPARγ) is a nuclear receptor that plays a critical role in regulating glucose metabolism and adipogenesis. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes. The potential for this compound derivatives to act as PPARγ agonists has been an area of scientific inquiry.

While direct studies on this compound as a PPARγ agonist are limited, research on structurally related compounds provides some insights. For instance, a series of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids, which share a substituted phenoxy moiety, have been designed and synthesized as dual PPARα/γ agonists. These compounds have demonstrated the ability to lower glucose and lipid levels in preclinical models. The design of these molecules was based on combining the pharmacophoric features of known PPARγ and PPARα selective compounds. This suggests that the phenoxybenzoic acid framework can be a viable scaffold for the development of PPARγ modulators.

Potential as Precursors for Antibiotics and Other Pharmaceutical Intermediates

The chemical structure of this compound and its derivatives makes them valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications, including antibiotics. The phenoxybenzoic acid core can be chemically modified through various reactions to introduce different functional groups, leading to the creation of a diverse library of compounds for biological screening.

For example, the carboxylic acid group can be converted to amides, esters, or other functional groups, which can then be further elaborated. The aromatic rings can also be substituted to modulate the physicochemical and pharmacological properties of the resulting molecules. This versatility makes phenoxybenzoic acid derivatives attractive starting materials for the synthesis of novel therapeutic agents. While specific examples of antibiotics directly synthesized from this compound are not prominently featured in the reviewed literature, the general utility of benzoic acid derivatives as precursors in pharmaceutical synthesis is well-established.

Research into the Bioactivity of Metal Coordinate Complexes of Phenoxymethylbenzoic Acid Derivatives

Research into a series of phenoxymethylbenzoic acid derivatives has led to the synthesis of metal complexes with various transition metals. researchgate.net One such study involved the synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid and its subsequent complexation with gadolinium (Gd), zinc (Zn), copper (Cu), cobalt (Co), and nickel (Ni). researchgate.net The synthesis was achieved through a mechanochemical method, reacting the phenoxymethylbenzoic acid with the respective metal salts in a 2:1 ligand-to-metal ratio. researchgate.net

The formation of these complexes was confirmed through various analytical techniques. While detailed biological activity data for these specific complexes is not extensively reported in the initial synthesis studies, the primary focus was on their successful synthesis and characterization. researchgate.net The characterization of these complexes is the foundational step for subsequent bioactivity screening. The table below summarizes the metal complexes of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid that have been synthesized. researchgate.net

Table 1: Synthesized Metal Complexes of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid

| Metal Ion | Ligand | Method of Synthesis |

|---|---|---|

| Gadolinium (Gd) | 2-(4-Methyl-Phenoxymethyl) Benzoic Acid | Mechanochemical |

| Zinc (Zn) | 2-(4-Methyl-Phenoxymethyl) Benzoic Acid | Mechanochemical |

| Copper (Cu) | 2-(4-Methyl-Phenoxymethyl) Benzoic Acid | Mechanochemical |

| Cobalt (Co) | 2-(4-Methyl-Phenoxymethyl) Benzoic Acid | Mechanochemical |

The broader context of research on metal complexes of benzoic acid derivatives suggests that such compounds often exhibit significant antimicrobial and other biological activities. nanobioletters.comikprress.orgmdpi.com The chelation of the metal ion to the organic ligand can enhance the lipophilic nature of the complex, facilitating its transport across cell membranes and thereby increasing its biological efficacy. nih.gov For instance, studies on other benzoic acid derivatives have shown that their metal complexes can possess enhanced antibacterial and antifungal properties compared to the free ligand. nanobioletters.com

The research into 2-(4-Methyl-Phenoxymethyl) Benzoic Acid also involved its conversion to the corresponding acid chloride, which was then reacted with various aminobenzenesulfonamides to synthesize new sulfonamide derivatives. researchgate.net Sulfonamides are a well-known class of compounds with a wide range of pharmacological applications, including antimicrobial activities. nih.gov The synthesis of metal complexes of these phenoxymethylbenzoic acid-sulfonamide derivatives could be a promising avenue for developing new therapeutic agents.

While the direct bioactivity data for the metal complexes of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid is still emerging, the successful synthesis of these complexes provides a platform for future pharmacological investigations. The established biological importance of both phenoxybenzoic acid scaffolds and metal complexes in medicinal chemistry underscores the potential of these compounds as subjects for further research into their antimicrobial, anticancer, and other therapeutic properties.

Metabolism and Environmental Fate of Phenoxybenzoic Acids in Biological and Environmental Systems

Microbial Degradation Pathways of Phenoxybenzoic Acids

The microbial breakdown of phenoxybenzoic acids is a critical process in their environmental dissipation. This degradation can occur under both aerobic and anaerobic conditions, involving various microorganisms that utilize these compounds as a source of carbon and energy.

The biotransformation of phenoxybenzoic acids by microorganisms typically involves initial attacks on the aromatic ring or the ether linkage. Under aerobic conditions, degradation is often initiated by dioxygenase enzymes, which hydroxylate the aromatic ring, making it susceptible to ring cleavage. For instance, the degradation of many aromatic compounds proceeds through the formation of hydroxylated intermediates like catechol or protocatechuic acid, which are then funneled into central metabolic pathways.

In anaerobic environments, the degradation pathways are different and often more complex. For example, the anaerobic metabolism of m-cresol, a compound with some structural similarity to 2-methyl-4-phenoxybenzoic acid, has been shown to proceed via carboxylation to form 4-hydroxy-2-methylbenzoic acid. This indicates that under anaerobic conditions, the addition of a carboxyl group can be a key initial step in the breakdown of the aromatic ring. While aerobic degradation of some benzoic acid derivatives can be rapid, anaerobic degradation is often slower. For example, the biodegradation of methylparaben and propylparaben, which form benzoic acid as a metabolite, is significantly faster under aerobic conditions compared to anaerobic conditions.

The identification of metabolites is crucial for elucidating degradation pathways. For many phenoxyalkanoic acid herbicides, a common initial step is the cleavage of the ether bond, leading to the formation of a phenol (B47542) and an aliphatic side chain. For example, the herbicide MCPA (4-chloro-2-methylphenoxyacetic acid) is known to be degraded by some bacteria through the formation of 4-chloro-2-methylphenol.

In the case of phenoxybenzoic acids, such as the well-studied 3-phenoxybenzoic acid (a metabolite of many pyrethroid insecticides), microbial degradation can proceed through hydroxylation of the aromatic rings, followed by ether bond cleavage. This can result in the formation of various phenolic and benzoic acid derivatives. For instance, the degradation of 3-phenoxybenzoic acid has been shown to produce intermediates such as 3-hydroxy-phenoxybenzoic acid and phenol. Given the structure of this compound, it is plausible that its microbial degradation could yield metabolites such as 2-methyl-4-hydroxybenzoic acid and phenol, or hydroxylated derivatives of the parent compound.

Kinetic studies provide valuable information on the rate at which a compound is degraded in a particular environment. The degradation of pyrethroid insecticides and their common metabolite, 3-phenoxybenzoic acid, has been studied in soil. For example, the strain Lysinibacillus pakistanensis VF-2 has been shown to significantly enhance the degradation of β-cypermethrin and its metabolite 3-phenoxybenzoic acid in soil, with degradation efficiencies reaching 73.46% and 62.29%, respectively. Such studies highlight the potential for bioaugmentation in remediating contaminated soils. The degradation kinetics of phenoxybenzoic acids are influenced by various environmental factors, including temperature, pH, soil type, and the presence of other organic matter.

Uptake, Translocation, and Biotransformation in Aquatic and Terrestrial Plants

Plants can play a significant role in the environmental fate of organic compounds through uptake, translocation, and metabolism. The extent of these processes depends on the physicochemical properties of the compound and the plant species. For phenoxyalkanoic acid herbicides, uptake can occur through both the roots and leaves. Once inside the plant, these compounds can be translocated to other parts of the plant.

The biotransformation of xenobiotics in plants often involves a three-phase process. Phase I involves reactions such as oxidation, reduction, and hydrolysis, which introduce or expose functional groups. Phase II consists of the conjugation of the Phase I metabolites with endogenous molecules like sugars, amino acids, or glutathione, which increases their water solubility and reduces their toxicity. Phase III involves the transport and sequestration of these conjugates into vacuoles or their incorporation into cell wall components.

Role as Metabolites of Agrochemicals (e.g., Pyrethroid Insecticides)

Many phenoxybenzoic acids are known to be metabolites of larger agrochemical molecules. The most prominent example is 3-phenoxybenzoic acid, which is a common metabolite of a wide range of synthetic pyrethroid insecticides. nih.govinformahealthcare.comnih.govnih.gov

Pyrethroid insecticides are esters that, upon exposure to biological systems, are susceptible to hydrolysis of the ester linkage. This cleavage is often catalyzed by carboxylesterase enzymes and results in the formation of a carboxylic acid and an alcohol. For many pyrethroids, this process yields 3-phenoxybenzoic acid and a corresponding alcohol.

Following the initial ester cleavage, the resulting metabolites can undergo further oxidation. These oxidative pathways, often mediated by cytochrome P450 enzymes, can introduce hydroxyl groups onto the aromatic rings of the phenoxybenzoic acid metabolite. This hydroxylation increases the water solubility of the compound and facilitates its excretion from the organism. While 3-phenoxybenzoic acid is a well-established metabolite of pyrethroids, there is currently no direct evidence to suggest that this compound is a significant metabolite of commonly used agrochemicals.

Endocrine-Modulating Effects of Metabolites

Research into the endocrine-modulating effects of phenoxybenzoic acid metabolites has primarily focused on 3-phenoxybenzoic acid (3-PBA). Studies have investigated its potential to interact with hormone receptors and disrupt normal endocrine function.

In a study utilizing human and rat estrogen receptor α (hERα and rERα) mediated luciferase reporter assays, 3-PBA demonstrated anti-estrogenic activity. nih.govdrugbank.com It was found to antagonize the effect of 1 nM E₂ (17β-estradiol), reducing its activity to 55.12% in the hERα assay and 45.12% in the rERα assay. nih.govdrugbank.com This suggests that 3-PBA can interfere with the normal signaling of estrogen. The same study noted that three parent pyrethroids (fenvalerate, cypermethrin, and permethrin) induced the expression of luciferase, indicating estrogenic activity, which was not antagonized by the parent compounds themselves. nih.govdrugbank.com

Conversely, another study using the estrogen-dependent MCF-7 human breast carcinoma cell line found that 3-PBA did not exhibit estrogenic activity. nih.gov In this research, 3-PBA did not stimulate cellular proliferation or induce an estrogen receptor alpha/ERE-controlled luciferase reporter in the MCF-7 cells. nih.gov Furthermore, in vivo studies using the uterotrophic assay in Sprague-Dawley rats showed that 3-PBA had no effect on uterine wet weight, body weight, or organ weight, nor did it alter the onset of puberty. nih.gov These conflicting findings highlight the complexity of assessing endocrine disruption and the need for further research to fully elucidate the endocrine-modulating effects of phenoxybenzoic acid metabolites.

It is important to note that while these studies provide valuable data on 3-PBA, the endocrine-modulating effects of this compound and its specific metabolites have not been reported. The presence and position of the methyl group on the benzene (B151609) ring could influence its interaction with endocrine receptors, potentially leading to different effects than those observed for 3-PBA.

Interactive Data Table: Endocrine-Modulating Effects of 3-Phenoxybenzoic Acid (3-PBA)

| Study Type | System/Model | Compound | Concentration/Dose | Observed Effect | Conclusion | Reference |

| In Vitro Reporter Assay | hERα and rERα | 3-PBA | Not specified | Antagonized E₂-mediated induction | Anti-estrogenic activity | nih.govdrugbank.com |

| In Vitro Cell Proliferation | MCF-7 cells | 3-PBA | 1.0 nM, 10.0 nM, 10.0 µM | No stimulation of proliferation | No estrogenic activity | nih.gov |

| In Vitro Reporter Assay | MCF-7 cells | 3-PBA | Not specified | No induction of ERα/ERE-luciferase | No estrogenic activity | nih.gov |

| In Vivo Uterotrophic Assay | Sprague-Dawley rats | 3-PBA | 1.0, 5.0, 10.0 mg/kg/day | No effect on uterine weight | No estrogenic activity in vivo | nih.gov |

| In Vivo Puberty Onset | Immature female rats | 3-PBA | 1.0, 5.0, 10.0 mg/kg/day | No effect on vaginal opening | No effect on puberty onset | nih.gov |

Computational and In Silico Studies of Metabolic Profiles

Computational, or in silico, methods are increasingly used to predict the metabolic fate and potential toxicity of chemical compounds, providing valuable information when experimental data is limited. nih.govnih.gov While specific in silico studies on this compound were not identified, research on 3-phenoxybenzoic acid (3-PBA) demonstrates the application of these predictive tools.

An in silico investigation of 3-PBA and its potential metabolites utilized various platforms to predict toxicological effects and biological activities. tandfonline.com Using Prediction of Activity Spectra for Substances (PASS) online, researchers can identify potential biological activities and adverse effects. tandfonline.com For 3-PBA, this type of analysis can predict a range of effects, and for its methylated metabolite products, neurotoxic, endocrine disruptor, nephrotoxic, hepatotoxic, and hematotoxic effects were found to be predominant. tandfonline.com

Software like ADMETlab 2.0 can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound and its metabolites. tandfonline.com For 3-PBA, predictions of its interaction with cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism, were made. The study showed predictions for 3-PBA as both a substrate and an inhibitor of various CYP450 isoforms, with its metabolite products showing a range of predicted interactions. tandfonline.com

Furthermore, tools like MetaTox can be used to predict the metabolic products of a parent compound. tandfonline.com For 3-PBA, ten potential metabolite products were identified, including those formed through Phase II metabolism pathways such as O-glucuronidation, O-sulfation, and methylation. tandfonline.com

These in silico approaches are valuable for generating hypotheses about the metabolic profile of a compound like this compound. Based on the studies with 3-PBA, it could be hypothesized that this compound may also undergo hydroxylation, followed by conjugation reactions such as glucuronidation or sulfation. The methyl group on the benzoic acid ring could also be a site for metabolic modification. However, these are only predictions, and experimental studies would be necessary to confirm the actual metabolic pathways.

Toxicological Profiles and Ecotoxicological Implications of Phenoxybenzoic Acid Compounds

Mechanisms of Toxicity Associated with Phenoxybenzoic Acid Metabolites

Phenoxybenzoic acid compounds, particularly metabolites originating from widely used pesticides, can exert toxicity through various cellular and systemic mechanisms. Research into 3-PBA reveals complex interactions that can lead to adverse health outcomes.

Oxidative Stress and Cellular Pathway Perturbations

A primary mechanism of toxicity for phenoxybenzoic acid metabolites is the induction of oxidative stress. Exposure to 3-PBA has been shown to increase the production of reactive oxygen species (ROS) within cells. oup.comnih.gov This surge in ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.

Studies on murine macrophage cell lines (RAW 264.7) demonstrated that 3-PBA exposure leads to elevated ROS levels, which in turn triggers apoptosis, or programmed cell death. oup.comnih.gov This process involves the activation of the intrinsic apoptotic pathway. nih.gov The resulting cellular damage and death can impair immune functions, such as the phagocytic ability of macrophages, which are crucial for clearing pathogens and cellular debris. nih.govmedchemexpress.commedchemexpress.com Furthermore, this oxidative stress can indirectly inhibit key cellular signaling pathways, including those responsible for inflammation and anti-viral responses. oup.com The link between exposure to pyrethroid metabolites like 3-PBA and biomarkers for oxidative stress has also been observed in human studies. europa.eu

Table 1: Effects of 3-Phenoxybenzoic Acid (3-PBA) on Cellular Pathways

| Cellular Target | Observed Effect | Consequence | References |

|---|---|---|---|

| Macrophages (RAW 264.7) | Increased Reactive Oxygen Species (ROS) | Oxidative Stress, Cellular Damage | oup.comnih.gov |

| Macrophages (RAW 264.7) | Stimulation of Intrinsic Apoptotic Pathway | Programmed Cell Death (Apoptosis) | nih.gov |

| Macrophages (RAW 264.7) | Inhibition of Pro-inflammatory Cytokine mRNA | Impaired Immune Response | nih.gov |

Interactions with Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of foreign compounds (xenobiotics), including pesticides and their metabolites. These enzymes typically function to detoxify substances, making them more water-soluble for excretion.

The formation of 3-PBA itself is a result of metabolism of parent pyrethroid compounds by carboxylesterases and CYP enzymes in the liver. nih.gov Once formed, 3-PBA and its precursors are further metabolized by the CYP system. For instance, studies in mosquitoes have shown that CYP enzymes (specifically from the CYP6Z subfamily) are capable of metabolizing 3-phenoxybenzyl alcohol and 3-phenoxybenzaldehyde—intermediates in pyrethroid breakdown—into 3-phenoxybenzoic acid. nih.govfrontiersin.org

In silico (computer modeling) studies have investigated the interaction of 3-PBA and its subsequent metabolites with human CYP isoforms. tandfonline.comresearchgate.net These studies predict that metabolites of 3-PBA can interact with key human drug-metabolizing enzymes like CYP2C9 and CYP3A4. researchgate.net Such interactions are significant because they can potentially lead to drug-pesticide interactions, where the presence of the pesticide metabolite could alter the metabolism and efficacy of therapeutic drugs. nih.gov This highlights the role of CYP enzymes not just in the detoxification pathway but also as a point of interaction that can have broader toxicological consequences. tandfonline.comresearchgate.net

Effects on Reproductive and Neuroendocrine Systems

Phenoxybenzoic acid compounds have been identified as potential endocrine disruptors and neurotoxins. As an endocrine disruptor, 3-PBA has been found to exhibit antiestrogenic and antiandrogenic activities, meaning it can interfere with the normal function of sex hormones. oup.com

The neurotoxic potential of 3-PBA is also a significant concern. Exposure to this metabolite has been linked to dopaminergic degeneration, a hallmark of Parkinson's disease. tandfonline.com Research suggests that 3-PBA can accumulate in brain tissue and induce pathologies similar to those seen in Parkinson's, including the aggregation of the protein α-synuclein. tandfonline.com The proposed mechanism involves the dysregulation of cellular proteins that leads to the pathological cleavage and aggregation of α-synuclein, ultimately causing damage to dopamine-producing neurons. tandfonline.com The ability of these compounds to cross the blood-brain barrier is a key factor in their neurotoxicity. researchgate.net

Table 2: Summary of Neuroendocrine and Reproductive Effects of 3-PBA

| System | Effect | Mechanism/Observation | References |

|---|---|---|---|

| Endocrine | Anti-estrogenic Activity | Interference with estrogen receptor function. | oup.com |

| Endocrine | Anti-androgenic Activity | Interference with androgen receptor function. | oup.com |

| Neuroendocrine | Dopaminergic Degeneration | Induces Parkinson's-like pathologies; promotes α-synuclein aggregation. | tandfonline.com |

Risk Assessment and Environmental Impact of Phenoxybenzoic Acid Contaminants

The widespread use of pyrethroid pesticides has led to the ubiquitous presence of their metabolites, like 3-PBA, in the environment. This contamination poses risks to both ecosystems and human health. 3-PBA is frequently detected in various environmental compartments, including soil, urban surface water, and river sediments.

Its persistence and potential for transport mean it is also found in food products and has been measured in human urine and breast milk, indicating widespread human exposure. The transformation of parent pyrethroids to 3-PBA can occur on surfaces like concrete, contributing to its presence in urban runoff.

The European Food Safety Authority (EFSA) has conducted a risk assessment of 3-PBA. Their findings indicate that while it does not raise a concern for genotoxicity, it has a different and less severe general toxicity profile compared to its parent pyrethroid compounds. Based on these assessments, health-based guidance values such as an Acceptable Daily Intake (ADI) have been established.

Table 3: Environmental Profile of 3-Phenoxybenzoic Acid (3-PBA)

| Parameter | Value/Observation | Interpretation |

|---|---|---|

| GUS (Groundwater Ubiquity Score) | Transition state | Indicates potential to leach into groundwater. |

| Mobility | Moderately mobile | Can move within soil and water systems. |

| Acute Daphnia Toxicity | Moderate | Poses a moderate risk to aquatic invertebrates. |

| Acute Earthworm Toxicity | Moderate | Poses a moderate risk to soil organisms. |

Strategies for Bioremediation of Phenoxybenzoic Acid Contaminated Environments

Given the environmental persistence of phenoxybenzoic acid contaminants, bioremediation has emerged as a promising, cost-effective, and environmentally friendly strategy for their removal. This approach utilizes the metabolic capabilities of microorganisms to break down pollutants into less harmful substances.

Numerous studies have identified specific bacterial strains capable of degrading 3-PBA. These microorganisms can utilize the compound as a sole source of carbon and energy, effectively mineralizing it. For example, co-cultures of Bacillus licheniformis and Sphingomonas sp. have been shown to work synergistically to degrade both the parent pyrethroid and the resulting 3-PBA in contaminated soil.

The effectiveness of these microbial strains depends on environmental conditions such as pH, temperature, and the initial concentration of the contaminant. Research has demonstrated that inoculating contaminated soils with these specialized bacteria can significantly enhance the degradation rate of 3-PBA, drastically reducing its half-life in the environment.

Table 4: Microbial Strains Involved in Bioremediation of 3-Phenoxybenzoic Acid

| Microorganism | Source/Type | Degradation Capability |

|---|---|---|

| Bacillus licheniformis B-1 | Bacteria | Degrades parent pyrethroids. |

| Sphingomonas sp. SC-1 | Bacteria | Degrades 3-PBA; can utilize it as a sole carbon source. |

| Stenotrophomonas sp. | Bacteria | Efficiently degrades 3-PBA. |

Analytical Methodologies for the Detection and Characterization of 2 Methyl 4 Phenoxybenzoic Acid in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of "2-Methyl-4-phenoxybenzoic acid," providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of "this compound" by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In ¹H NMR, the chemical shifts are influenced by the electron-donating or withdrawing nature of adjacent functional groups. For "this compound," the protons on the aromatic rings will exhibit distinct signals. The methyl group protons would typically appear as a singlet in the upfield region. The protons on the benzoic acid ring and the phenoxy ring will show complex splitting patterns in the aromatic region of the spectrum. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a significantly downfield chemical shift.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will produce a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region. The aromatic carbons will have signals in the mid-range of the spectrum, with their specific shifts depending on the attached substituents. The methyl carbon will be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 170.0 - 180.0 |

| Aromatic Protons (Benzoic Acid Ring) | 6.8 - 8.0 | 115.0 - 160.0 |

| Aromatic Protons (Phenoxy Ring) | 6.9 - 7.5 | 118.0 - 160.0 |

| Methyl Protons (-CH₃) | 2.2 - 2.5 | 15.0 - 25.0 |

Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in "this compound" by measuring the absorption of infrared radiation. The carboxylic acid group will exhibit a strong, broad O-H stretching band and a sharp C=O stretching band. The aromatic rings will show characteristic C-H and C=C stretching vibrations. The ether linkage of the phenoxy group will have a C-O stretching band.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. "this compound," with its aromatic rings, is expected to absorb UV light. The absorption maxima can be influenced by the solvent's polarity.

Table 2: Characteristic IR Absorption Bands and UV-Visible Maxima for this compound

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Electronic Transition | Approximate UV-Visible λₘₐₓ (nm) |

|---|---|---|---|

| Carboxylic Acid O-H | 3300 - 2500 (broad) | π → π* | 200 - 300 |

| Carboxylic Acid C=O | 1710 - 1680 | n → π* | 250 - 350 |

| Aromatic C-H | 3100 - 3000 | ||

| Aromatic C=C | 1600 - 1450 | ||

| Ether C-O | 1250 - 1050 |

Note: The absorption wavelengths are estimates and can be affected by the molecular environment.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of "this compound." In the mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation pattern can help in confirming the structure, with characteristic losses of functional groups such as -COOH, -CH₃, and the phenoxy group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of "this compound" with a high degree of confidence.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₄H₁₂O₃ |

| Exact Mass | 228.0786 |

| Molecular Weight | 228.24 |

| Key Fragmentation Pathways | Loss of COOH, Loss of C₆H₅O, Loss of CH₃ |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of "this compound" from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of "this compound." A reversed-phase HPLC method, using a C18 column, is often suitable for this type of compound. fda.gov.ph The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). nih.gov Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance. nih.gov The retention time of the compound is a characteristic parameter for its identification, while the peak area is proportional to its concentration, allowing for accurate quantification. fda.gov.ph

Table 4: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λₘₐₓ (e.g., 230 nm) |

| Injection Volume | 10 - 20 µL |

Note: These parameters may require optimization depending on the specific analytical requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of "this compound," derivatization is often necessary to increase its volatility. A common derivatization agent is diazomethane, which converts the carboxylic acid to its methyl ester. The resulting derivative can then be separated on a GC column and detected by a mass spectrometer. gcms.cz This technique is particularly useful for the analysis of metabolites of "this compound" in biological samples, providing both separation and structural information. researchgate.net

The GC-MS analysis provides a chromatogram with peaks corresponding to different compounds in the sample. The mass spectrum of each peak can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern.

Table 5: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

Note: Derivatization and GC-MS conditions need to be optimized for specific metabolites and matrices.

Future Research Directions and Translational Applications

Development of Novel Therapeutic Agents Based on 2-Methyl-4-phenoxybenzoic Acid Scaffolds

The this compound framework is a promising starting point for the design of new therapeutic agents due to its role as a key intermediate and its structural similarity to biologically active molecules. myskinrecipes.comnih.goviucr.org Research is increasingly directed towards modifying this scaffold to develop drugs with enhanced efficacy and novel mechanisms of action.

Derivatives of phenoxybenzoic acid are being explored for a range of medical conditions. For instance, compounds based on this structure are being investigated as potential anti-inflammatory drugs, acting as isosteres of anthranilic acids. nih.goviucr.org Furthermore, the scaffold is integral to the synthesis of pharmaceutically active benzazepine compounds which function as vasopressin antagonists. nih.gov

A significant area of development is in metabolic diseases. A series of novel phenoxyalkanoic acid derivatives have been designed and synthesized as agonists for the Free Fatty Acid Receptor 4 (FFAR4), a target for treating type 2 diabetes mellitus. nih.govnih.gov In these studies, modifications to the core structure, such as altering the carbon chain length between the ether oxygen and the carboxyl group, have been shown to directly impact the compound's agonistic activity. nih.gov

Table 1: Investigational Therapeutic Applications of this compound Derivatives

| Therapeutic Target/Application | Compound Class/Derivative | Research Finding |

|---|---|---|

| Type 2 Diabetes Mellitus | Phenoxyalkanoic acid derivatives | Act as agonists for Free Fatty Acid Receptor 4 (FFAR4), with specific derivatives showing potent activity. nih.govnih.gov |

| Inflammation | 2-Phenoxybenzoic acids | Considered isosteres of anthranilic acids with potential anti-inflammatory properties. nih.goviucr.org |

| Vasopressin Antagonism | Benzazepine compounds | The scaffold is a crucial intermediate in the synthesis of these pharmaceutically active agents. nih.gov |

Future research will likely focus on expanding the library of derivatives, employing computational modeling to predict biological activity, and conducting extensive preclinical and clinical studies to validate the therapeutic potential of these novel compounds.

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of diaryl ethers, the core structure of this compound, has traditionally relied on methods like the Ullmann condensation, which often requires harsh reaction conditions, high temperatures, and the use of copper catalysts. organic-chemistry.org Modern research is intensely focused on developing greener, more efficient, and sustainable synthetic routes that minimize environmental impact and reduce costs. wjpmr.com

Innovations in this area include the development of metal-free synthesis protocols. organic-chemistry.org For example, the coupling of phenols with diaryliodonium salts provides a high-yielding pathway to diaryl ethers without the need for a transition-metal catalyst. rsc.org Another approach involves nucleophilic aromatic substitution (SNAr) reactions, which can be performed under catalyst-free conditions, sometimes accelerated by microwave irradiation, offering significant improvements in reaction time and ease of product isolation. organic-chemistry.orgresearchgate.net

The use of novel catalytic systems is also a key area of research. Copper nanoparticles and bimetallic catalysts such as CuMoO4 are being employed to facilitate C-O cross-coupling reactions under milder conditions. researchgate.netjsynthchem.com These methods are often more eco-friendly and can tolerate a wider range of functional groups. researchgate.net Solvent-free reaction conditions, sometimes assisted by microwave heating, further enhance the green credentials of these synthetic strategies by reducing waste and energy consumption. researchgate.net

Table 2: Comparison of Synthesis Methods for Diaryl Ether Structures

| Synthesis Method | Key Features | Advantages |

|---|---|---|

| Traditional Ullmann Reaction | Copper catalyst, high temperatures. organic-chemistry.org | Well-established method. |

| Microwave-Assisted SNAr | Catalyst-free, solvent-free options, microwave irradiation. organic-chemistry.orgresearchgate.net | Rapid reaction times, reduced energy use, easier product isolation. researchgate.net |

| Metal-Free Coupling | Uses diaryliodonium salts, no transition metals. organic-chemistry.orgrsc.org | Avoids metal contamination, mild conditions. organic-chemistry.org |

| Palladium-Catalyzed Coupling | Buchwald-Hartwig amination principles applied to ether synthesis. organic-chemistry.org | High efficiency for a broad range of substrates. |

| Novel Catalyst Systems | Copper nanoparticles, bimetallic catalysts (e.g., CuMoO4). researchgate.netjsynthchem.com | Milder reaction conditions, catalyst recyclability, eco-friendly. researchgate.net |

Future work will aim to refine these green chemistry approaches, focusing on the development of highly active and recyclable catalysts, the use of renewable starting materials, and the design of one-pot syntheses to further improve efficiency and sustainability.

Advanced Materials Science Applications

The rigid, aromatic structure of this compound makes it and its derivatives attractive candidates for the development of advanced polymers and functional materials. While direct applications of this specific molecule are still emerging, research on structurally similar compounds highlights the significant potential in this field. aromsyn.com

A closely related compound, 4-(4-phenoxyphenoxy)benzoic acid, is a critical monomer in the synthesis of high-performance polymers like poly ether ether ketone (PEEK). google.com PEEK is a specialty thermoplastic known for its exceptional thermal stability, chemical resistance, and mechanical strength, making it suitable for demanding applications in aerospace, automotive, and medical implants. google.com

The incorporation of the 2-methyl group in the this compound structure could be exploited to create modified polymers with tailored properties. The methyl group can influence polymer chain packing, solubility, and thermal characteristics. Future research could explore the synthesis of novel polyesters, polyamides, or polyketones using this compound as a monomer or co-monomer. These new materials could potentially offer a unique balance of properties, such as improved processability or specific thermal transitions, for specialized applications.

Potential research directions include:

High-Performance Thermoplastics: Synthesizing novel polyetherketone-type polymers for applications requiring high thermal and chemical resistance.

Liquid Crystal Polymers: Investigating derivatives of this compound for their potential to form liquid crystalline phases, which are useful in optical films and high-strength fibers.

Functional Coatings: Using the carboxylic acid functionality to anchor the molecule onto surfaces, creating functional coatings with specific properties like hydrophobicity or corrosion resistance.

Deeper Elucidation of Biological and Environmental Mechanistic Pathways

Understanding the fate of this compound and its derivatives in biological and environmental systems is crucial, particularly given their use as intermediates in the synthesis of agrochemicals and pharmaceuticals. myskinrecipes.com Future research is needed to fully map their metabolic pathways in various organisms and their degradation processes in the environment.

Studies on the biodegradation of 3-phenoxybenzoic acid (3-PBA), a common metabolite of pyrethroid insecticides and a structural isomer of the title compound, provide a valuable model. Research has shown that microorganisms like Aspergillus oryzae can degrade 3-PBA through co-metabolic pathways. nih.gov The degradation involves key enzymes such as lignin (B12514952) peroxidase (LiP) and cytochrome P450 (CYP450), which catalyze hydroxylation and ether bond cleavage, breaking the molecule down into metabolites like phenol (B47542) and catechol. nih.gov

The environmental fate of phenoxy-based compounds, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), is influenced by processes like soil adsorption, runoff, and microbial degradation. nih.govjuniperpublishers.com These compounds can be mobile in soil and water, and their persistence is dependent on environmental conditions and microbial activity. juniperpublishers.comresearchgate.net

Future research on this compound should focus on:

Metabolic Profiling: Identifying the specific enzymes and metabolic pathways responsible for its breakdown in microbes, plants, and animals.

Environmental Fate Analysis: Quantifying its persistence, mobility, and potential for bioaccumulation in soil and aquatic ecosystems. core.ac.uk

Ecotoxicology: Assessing its potential effects on non-target organisms to build a comprehensive environmental risk profile. nih.gov

This deeper mechanistic understanding will be essential for ensuring the safe and sustainable application of any new therapeutics, materials, or agrochemicals derived from this versatile chemical scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.